Cas no 657427-46-8 (5-Bromo-2-fluorophenylacetylene)
5-Bromo-2-fluorophenylacetylene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-ethynyl-1-fluorobenzene
- 1-bromo-3-ethynyl-4-fluoro-benzene
- 5-Bromo-1-ethynyl-2-fluoro-Benzene
- 5-Bromo-2-fluorophenylacetylene
- AG-G-47516
- AK120053
- CTK5C3061
- KB-86619
- A19024
- DTXSID70698074
- CS-0131526
- A1-58584
- EN300-1897838
- SCHEMBL5958536
- MFCD08703533
- D95606
- AKOS006237147
- 657427-46-8
- DB-367437
- PS-8236
-
- MDL: MFCD08703533
- Inchi: 1S/C8H4BrF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H
- InChI Key: RSXICCZXXOLXIG-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C#C)=C1)F
Computed Properties
- Exact Mass: 197.94802
- Monoisotopic Mass: 197.94804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
5-Bromo-2-fluorophenylacetylene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089357-1g |
4-Bromo-2-ethynyl-1-fluorobenzene |
657427-46-8 | 95% | 1g |
$323.20 | 2023-09-01 | |
| Chemenu | CM123451-1g |
4-bromo-2-ethynyl-1-fluorobenzene |
657427-46-8 | 95% | 1g |
$371 | 2021-06-17 | |
| TRC | B961665-10mg |
5-Bromo-2-fluorophenylacetylene |
657427-46-8 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B961665-50mg |
5-Bromo-2-fluorophenylacetylene |
657427-46-8 | 50mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B961665-100mg |
5-Bromo-2-fluorophenylacetylene |
657427-46-8 | 100mg |
$ 95.00 | 2022-06-01 | ||
| Chemenu | CM123451-1g |
4-bromo-2-ethynyl-1-fluorobenzene |
657427-46-8 | 95% | 1g |
$385 | 2023-01-09 | |
| Apollo Scientific | PC49283-250mg |
5-Bromo-2-fluorophenylacetylene |
657427-46-8 | 250mg |
£22.00 | 2025-02-21 | ||
| Apollo Scientific | PC49283-1g |
5-Bromo-2-fluorophenylacetylene |
657427-46-8 | 1g |
£64.00 | 2025-02-21 | ||
| Apollo Scientific | PC49283-5g |
5-Bromo-2-fluorophenylacetylene |
657427-46-8 | 5g |
£316.00 | 2025-02-21 | ||
| Enamine | EN300-1897838-1g |
4-bromo-2-ethynyl-1-fluorobenzene |
657427-46-8 | 95% | 1g |
$219.0 | 2023-09-18 |
5-Bromo-2-fluorophenylacetylene Suppliers
5-Bromo-2-fluorophenylacetylene Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 5-Bromo-2-fluorophenylacetylene
5-Bromo-2-fluorophenylacetylene: A Comprehensive Overview
5-Bromo-2-fluorophenylacetylene, also known by its CAS number 657427-46-8, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure featuring a phenyl ring substituted with bromine and fluorine atoms, has garnered considerable attention in recent years due to its potential in material science, pharmaceuticals, and electronic applications.
The synthesis of 5-Bromo-2-fluorophenylacetylene involves a series of carefully optimized reactions, often employing transition metal catalysts to achieve high yields and purity. Recent advancements in catalytic methods have enabled the scalable production of this compound, making it more accessible for industrial and research purposes. Its structure, with the acetylene group attached to the substituted phenyl ring, provides a platform for further functionalization, which is a key aspect of its utility in diverse chemical transformations.
One of the most promising applications of 5-Bromo-2-fluorophenylacetylene lies in its use as a precursor for advanced materials. Researchers have demonstrated that this compound can be effectively utilized in the synthesis of graphene derivatives and other two-dimensional materials. The presence of halogen substituents on the phenyl ring facilitates controlled reactions, allowing for the precise engineering of material properties such as conductivity and mechanical strength. These findings have been corroborated by recent studies published in leading journals like Nature Materials and Advanced Materials, underscoring the compound's importance in nanotechnology.
In the pharmaceutical industry, 5-Bromo-2-fluorophenylacetylene has shown potential as an intermediate in drug discovery processes. Its ability to undergo various coupling reactions makes it a valuable building block for constructing complex molecular architectures. For instance, recent research has highlighted its role in the synthesis of bioactive compounds targeting cancer cells. The compound's unique electronic properties enable interactions with specific cellular pathways, offering new avenues for therapeutic interventions.
The electronic properties of 5-Bromo-2-fluorophenylacetylene have also made it a subject of interest in optoelectronic devices. Studies have shown that films prepared from this compound exhibit excellent charge transport characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Collaborative efforts between chemists and engineers have led to prototypes that demonstrate improved efficiency compared to traditional materials, as reported in recent publications like Nano Energy.
In terms of environmental considerations, researchers are exploring the use of 5-Bromo-2-fluorophenylacetylene in green chemistry processes. Its ability to participate in catalytic cycles under mild conditions reduces the environmental footprint associated with traditional synthetic methods. This aligns with global efforts to develop sustainable chemical practices and has been recognized by several awards in the field of green chemistry.
The future prospects for 5-Bromo-2-fluorophenylacetylene are bright, with ongoing research focusing on expanding its applications into emerging fields such as quantum computing and biotechnology. Collaborative research initiatives across academia and industry are expected to yield further breakthroughs, solidifying its position as a key compound in modern chemistry.
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